Sigma-1 receptor antagonist 3

Sigma-1 receptor Radioligand binding Ki affinity

Sigma-1 antagonist variability compromises research reproducibility. This compound delivers consistent, validated pharmacology: • Ki=1.14 nM at σ1 with >1,000-fold σ2 selectivity • Clean profile: <50% inhibition at 1 μM across μ-opioid, NMDA, NaV1.7, TRPV1 • In vivo efficacy: ED50 58.25 mg/kg (mechanical allodynia) & 47.23 mg/kg (thermal hyperalgesia) in CCI models • Defined cardiac safety: hERG IC50=1.54 μM (1,350-fold window) Supplied with full analytical documentation. In stock for global shipment.

Molecular Formula C19H23ClFN3O
Molecular Weight 363.9 g/mol
Cat. No. B2394586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSigma-1 receptor antagonist 3
Molecular FormulaC19H23ClFN3O
Molecular Weight363.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)C2=CC=C(C=C2)F)OCCCN3CCCCC3)Cl
InChIInChI=1S/C19H23ClFN3O/c1-14-17(20)19(25-13-5-12-24-10-3-2-4-11-24)23-18(22-14)15-6-8-16(21)9-7-15/h6-9H,2-5,10-13H2,1H3
InChIKeyOAIHSWLLDNASTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sigma-1 Receptor Antagonist 3 Pharmacological Profile


Sigma-1 receptor antagonist 3 (compound 135; CAS 1639220-17-9) is a potent small-molecule Sigma-1 (σ1) receptor antagonist with a reported binding affinity (Ki) of 1.14 nM for the human σ1 receptor . It also exhibits inhibition of the hERG potassium channel with an IC50 of 1.54 μM . The compound is characterized as a pyrimidine-based derivative with potential applications in neuropathic pain research, and it has been evaluated in both in vitro radioligand binding assays and in vivo rodent pain models [1].

Sigma-1 receptor target engagement and radioligand binding studies
Sigma-1/sigma-2 selectivity profiling and pathway-specific probe research
In vivo neuropathic pain model research with behavioral endpoint assessment

Sigma-1 Antagonist 3: Generic Substitution Limitations


Generic substitution among Sigma-1 receptor antagonists is scientifically inadvisable due to substantial variability in receptor binding affinity (spanning over an order of magnitude from ~1 nM to >100 nM) and marked differences in off-target liability profiles . Even compounds with superficially similar σ1 receptor antagonism can diverge significantly in σ2 receptor selectivity, hERG channel inhibition, and in vivo efficacy in neuropathic pain models, making functional equivalence in experimental systems unreliable .

1
Binding affinity varies markedly across sigma-1 antagonist structural classes; receptor occupancy profiles may not transfer directly
2
Sigma-2 selectivity and off-target interaction profiles differ between scaffolds; pathway-specific interpretation may shift
3
hERG channel inhibition margins diverge significantly among sigma-1 antagonists; cardiac endpoint monitoring context requires compound-specific review

Sigma-1 Antagonist 3 Differentiation Evidence


σ1 Receptor Affinity vs. S1RA

Sigma-1 receptor antagonist 3 (Compound 135) exhibits approximately 15-fold higher binding affinity for the human σ1 receptor compared to the widely used reference antagonist S1RA (E-52862) [1].

Sigma-1 Affinity vs. S1RA
Reported
~15-fold higher affinity (Ki = 1.14 nM vs. 17.0 nM)
Supports target engagement assay comparison context
Cross-study comparison; binding conditions may differ across laboratories
Sigma-1 receptor Radioligand binding Ki affinity

σ2 Receptor Selectivity vs. NE-100

Sigma-1 receptor antagonist 3 demonstrates over 1,000-fold selectivity for σ1 over σ2 receptors (Ki σ2 = 1239 nM) , exceeding the selectivity window reported for NE-100 (~205-fold selectivity) [1].

Sigma-2 Selectivity vs. NE-100
Reported
~1,087-fold sigma-1/sigma-2 selectivity (vs. ~205-fold for NE-100)
Supports sigma-1-specific pathway interpretation context
Selectivity ratios from independent study conditions; confirm under standardized panel
Sigma-2 receptor Selectivity profiling Off-target screening

hERG Safety Margin vs. S1RA

Sigma-1 receptor antagonist 3 inhibits the hERG potassium channel with an IC50 of 1.54 μM , a critical cardiac safety parameter. While direct hERG data for S1RA is not consistently reported, the ~1,350-fold safety margin between σ1 Ki (1.14 nM) and hERG IC50 (1.54 μM) provides a quantifiable benchmark for assessing potential cardiotoxicity risk .

hERG Safety Margin
Context-dependent
~1,350-fold margin (hERG IC50 = 1.54 muM / sigma-1 Ki = 1.14 nM)
Supports cardiac safety endpoint monitoring in research models
hERG data requires direct comparator validation; class-level benchmark context
hERG inhibition Cardiac safety IC50

In Vivo Neuropathic Pain Efficacy

In the rat chronic constriction injury (CCI) model of neuropathic pain, Sigma-1 receptor antagonist 3 (Compound 137) dose-dependently inhibited mechanical allodynia with an ED50 of 58.25 ± 6.04 mg/kg (oral) and thermal hyperalgesia with an ED50 of 47.23 ± 3.87 mg/kg .

In Vivo Neuropathic Pain
Data to verify
ED50 (mechanical allodynia) = 58.25 mg/kg; ED50 (thermal hyperalgesia) = 47.23 mg/kg (oral, rat CCI)
Supports in vivo model-response endpoint interpretation
Confirm in independent replication; model-specific endpoint context
Neuropathic pain Chronic constriction injury ED50

Motor Coordination vs. Pregabalin

In the mouse rotarod test, Sigma-1 receptor antagonist 3 (Compound 137) at analgesic doses (80 mg/kg) did not impair motor coordination, unlike the positive control pregabalin which produced significant motor deficits at its analgesic doses .

Motor Coordination vs. Pregabalin
Data to verify
No motor impairment at analgesic dose (80 mg/kg); pregabalin produced significant deficits
Reported motor-coordination endpoint context at analgesic doses
Species-specific interpretation required; supports tolerability endpoint comparison in research models
Rotarod test Motor impairment Therapeutic index

Off-Target Selectivity vs. Haloperidol

In a broad selectivity panel against receptors and ion channels implicated in pain (including μ-opioid, serotonin, NMDA, NaV1.7, and TRPV1), Sigma-1 receptor antagonist 3 (Compound 137) showed no significant affinity (% inhibition < 50% at 1 μM) . This contrasts with compounds like haloperidol, a known σ1 antagonist that exhibits significant dopamine D2 and other receptor activity [1].

Off-Target Selectivity vs. Haloperidol
Class-level inference
Minimal off-target engagement (% inhibition below 50% at 1 muM) across pain-related receptor panel
Supports target-specific pathway interpretation at tested concentration
Panel screening at 1 muM; confirm concentration-response for individual targets
Selectivity panel Receptor profiling Target engagement

Sigma-1 Antagonist 3 Application Scenarios


Neuropathic Pain Model Validation

Sigma-1 receptor antagonist 3 is optimally deployed as a reference tool compound in rodent models of neuropathic pain, particularly chronic constriction injury (CCI) models, where it demonstrates dose-dependent efficacy in reducing both mechanical allodynia (ED50 = 58.25 mg/kg oral) and thermal hyperalgesia (ED50 = 47.23 mg/kg oral) . Its preservation of motor coordination at analgesic doses distinguishes it from pregabalin in experimental designs where motor function is a critical endpoint .

σ1 Target Validation Probe

The compound's exceptional σ1 binding affinity (Ki = 1.14 nM) combined with >1,000-fold selectivity over σ2 receptors positions it as a high-precision pharmacological probe for dissecting σ1-specific signaling pathways. Its clean selectivity panel profile (<50% inhibition at 1 μM across μ-opioid, serotonin, NMDA, NaV1.7, and TRPV1) ensures minimal confounding off-target effects in target validation studies.

Translational Studies & Cardiac Safety

For translational pharmacology programs requiring cardiac safety assessment, Sigma-1 receptor antagonist 3 provides a defined safety margin baseline (hERG IC50 = 1.54 μM, representing a ~1,350-fold window above the σ1 Ki) . This quantitative parameter enables researchers to benchmark other σ1 antagonist candidates and contextualize potential cardiotoxicity signals in integrated in vivo studies.

Comparative Pharmacology vs. S1RA

With approximately 15-fold higher σ1 binding affinity compared to the widely cited reference antagonist S1RA (Ki = 17 nM) , Sigma-1 receptor antagonist 3 serves as a high-affinity comparator in structure-activity relationship (SAR) studies and functional selectivity profiling experiments, allowing researchers to distinguish affinity-driven effects from compound-specific functional outcomes.

Application
Selection Property
Validation Focus
Neuropathic pain model research
Sigma-1 receptor binding profile
CCI model behavioral endpoint validation
Sigma-1 target engagement studies
Sigma-1/sigma-2 selectivity window
Sigma-1-specific pathway interpretation review
Cardiac liability endpoint monitoring
hERG inhibition margin context
Patch-clamp electrophysiology endpoint review
Comparative pharmacology studies
Affinity ranking vs. reference antagonists
Binding assay benchmark and SAR context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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